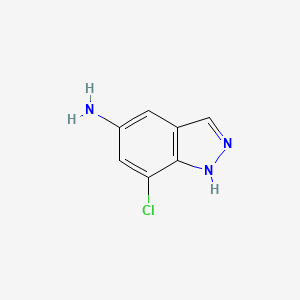

![molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5](/img/structure/B6329603.png)

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Overview

Description

“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is an organic compound. It contains a tert-butyldimethylsilyloxy group, which is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . This compound is often used in organic synthesis as a protective group .

Molecular Structure Analysis

The molecular structure of “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is represented by the empirical formula C10H25NO2Si . It has a molecular weight of 219.40 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is stable to aqueous base but may be converted back to alcohols under acidic conditions . A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc)2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile tolerates acid-sensitive protecting groups .Physical And Chemical Properties Analysis

“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is a liquid at room temperature . It has a density of 0.887 g/mL at 25 °C and a refractive index (n20/D) of 1.440 .Scientific Research Applications

Comprehensive Analysis of MFCD32662366 Applications

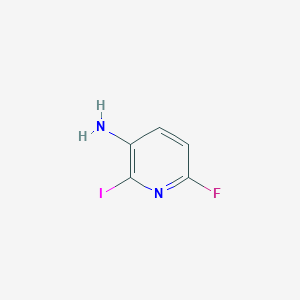

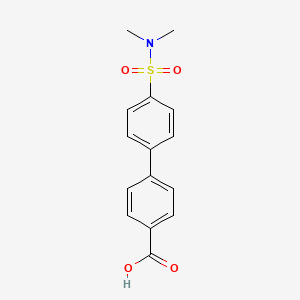

Synthesis of Marine Natural Products: MFCD32662366 is utilized as a reagent in the synthesis of marine natural products such as (+)-ambruticin and (–)-dactylodide. It plays a crucial role in constructing key subunits like tetrahydropyran, which are essential for the complex structures of these compounds .

Antibacterial Compound Synthesis: This compound is involved in the design and synthesis of new derivatives with potential antibacterial activity. For instance, it may be used to create structures that are evaluated against various strains of bacteria, such as S. aureus and MRSA .

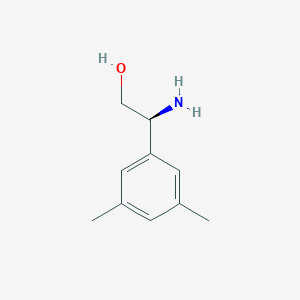

RNA Synthesis: In the field of molecular biology, MFCD32662366 can be used for the solid-phase synthesis of RNA. It aids in protecting the ribose 2’-hydroxyl group during the synthesis process, which is critical for the stability and functionality of RNA molecules .

Organic Synthesis - Oxidation Reactions: The compound finds application in organic synthesis, particularly in oxidation reactions. It can be used to protect hydroxyl groups during oxidation, which is a common requirement in the synthesis of complex organic molecules .

Mechanism of Action

Future Directions

The future directions for “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” could involve further exploration of its potential applications in organic synthesis, particularly as a protective group. Its stability and reactivity make it a promising candidate for various synthetic applications .

properties

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSMFHRISYNPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)